molecular formula C10H9N3O2S B8518817 3-amino-4-formyl-6-methylthieno[2,3-b]pyridine-2-carboxamide

3-amino-4-formyl-6-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B8518817
M. Wt: 235.26 g/mol
InChI Key: QLLVZGCESLMUHF-UHFFFAOYSA-N
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Patent
US07405225B2

Procedure details

LiAlH4 (0.31 g) was added to a suspension of 0.60 g of 3-amino-6-methyl-thieno[2,3-b]pyridine-2,4-dicarboxylic acid 2-amide 4-(methoxy-methyl-amide) (see Example 15) in 15 mL dry THF at −10° C. and stirred 1 h under Ar. Aqueous NH4Cl was added slowly and the mixture was filtered through diatomaceous earth, washing with H2O and EtOAc. The aqueous phase was separated and extracted 3 times with more with EtOAc and the combined organics were and concentrated in vacuo to a resin that was flashed chromatographed eluting with 30% acetone-petroleum ether to afford 163 mg 3-amino-4-formyl-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid amide as a dark resin.
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
3-amino-6-methyl-thieno[2,3-b]pyridine-2,4-dicarboxylic acid 2-amide 4-(methoxy-methyl-amide)
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH2:7][C:8]1[C:16]2[C:11](=[N:12][C:13]([CH3:20])=[CH:14][C:15]=2[CH:17]([OH:19])C)[S:10][C:9]=1[C:21]([NH2:23])=[O:22].[NH4+].[Cl-]>C1COCC1>[NH2:7][C:8]1[C:16]2[C:11](=[N:12][C:13]([CH3:20])=[CH:14][C:15]=2[CH:17]=[O:19])[S:10][C:9]=1[C:21]([NH2:23])=[O:22] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
0.31 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
3-amino-6-methyl-thieno[2,3-b]pyridine-2,4-dicarboxylic acid 2-amide 4-(methoxy-methyl-amide)
Quantity
0.6 g
Type
reactant
Smiles
NC1=C(SC2=NC(=CC(=C21)C(C)O)C)C(=O)N
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
stirred 1 h under Ar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through diatomaceous earth
WASH
Type
WASH
Details
washing with H2O and EtOAc
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with more with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a resin that
CUSTOM
Type
CUSTOM
Details
was flashed chromatographed
WASH
Type
WASH
Details
eluting with 30% acetone-petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(SC2=NC(=CC(=C21)C=O)C)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 163 mg
YIELD: CALCULATEDPERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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